molecular formula C19H24N2O3 B2956491 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate CAS No. 1333795-65-5

1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Cat. No. B2956491
CAS RN: 1333795-65-5
M. Wt: 328.412
InChI Key: QWMLHKICISAYLE-UHFFFAOYSA-N
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Description

1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate, also known as Boc-Pip-Propargyl, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl is not fully understood. However, studies have shown that 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which improves cognitive function. Additionally, 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl has been reported to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects:
1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl has been reported to exhibit several biochemical and physiological effects. Studies have shown that 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl increases the concentration of acetylcholine in the brain, which improves cognitive function. Additionally, 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases. 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl is its high purity and good yield synthesis method. This makes it an ideal compound for use in scientific research. Additionally, 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl has been reported to exhibit potent anticancer and anti-inflammatory activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the use of 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl in scientific research. One of the significant future directions is the development of new drugs based on the anticancer and anti-inflammatory activities of 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl and its potential applications in other fields such as neurodegenerative diseases. Finally, the development of new synthesis methods to improve the solubility and bioavailability of 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl is also a promising future direction.

Synthesis Methods

The synthesis of 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl involves the reaction of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid with benzyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with Boc2O to obtain 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl. This synthesis method has been reported to yield high purity and good yields.

Scientific Research Applications

1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl has been widely used in scientific research for its potential applications in various fields. One of the significant applications of 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl is in the development of new drugs. 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 1-(Benzylcarbamoyl)ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylateargyl has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

[1-(benzylamino)-1-oxopropan-2-yl] 1-prop-2-ynylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-3-11-21-12-9-17(10-13-21)19(23)24-15(2)18(22)20-14-16-7-5-4-6-8-16/h1,4-8,15,17H,9-14H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMLHKICISAYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)OC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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